molecular formula C16H14N2O3S3 B2563673 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 885910-62-3

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2563673
CAS No.: 885910-62-3
M. Wt: 378.48
InChI Key: PSTRKGXHWNLCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-based acetamide derivative characterized by a methylsulfonyl (-SO₂CH₃) group at position 6 of the benzothiazole core and a phenylthio (-S-C₆H₅) substituent on the acetamide moiety. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRKGXHWNLCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic or basic conditions.

    Introduction of the methylsulfonyl group: The benzo[d]thiazole intermediate is then subjected to sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the phenylthioacetamide moiety: The final step involves the reaction of the sulfonated benzo[d]thiazole with phenylthioacetic acid or its derivatives, typically in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methylthio derivatives

    Substitution: Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exhibit significant anticancer properties.

Table 1: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54910Apoptosis induction
6gC615Caspase activation

In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives, including this compound, have also been explored. In vitro studies demonstrate varying antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

CompoundBacteria TestedZone of Inhibition (mm)
6fStaphylococcus aureus20
6gEscherichia coliNo activity

The presence of the sulfonamide group may enhance interaction with bacterial enzymes, disrupting their metabolic pathways.

Case Studies

A notable case study involved synthesizing a series of benzothiazole derivatives, which included this compound. Researchers evaluated their biological activities and highlighted the promising anticancer properties against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Receptor binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural features, synthetic routes, and biological activities of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide with structurally related benzothiazole-acetamide derivatives:

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Compound Name Position 6 Substituent Acetamide Substituent Key Biological Activity Reference ID
This compound Methylsulfonyl (-SO₂CH₃) Phenylthio (-S-C₆H₅) Not explicitly reported N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro (-NO₂) Thiadiazolylthio VEGFR-2 inhibition (IC₅₀ = 0.13 µM)
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide p-Tolyl (-C₆H₄CH₃) Unsubstituted acetamide Urease inhibition (IC₅₀ = 8.2 µM)
N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-((3-(4-methoxybenzyl)-4-oxopyrimidin-2-yl)thio)acetamide (20) Trifluoromethyl (-CF₃) Pyrimidinylthio CK1 kinase inhibition
N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide Dimethylsulfamoyl (-NHSO₂N(CH₃)₂) Phenoxy (-O-C₆H₅) Not explicitly reported
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide None (unsubstituted) Dihydroisoquinolinyl MAO-B and BChE inhibition

Key Observations:

Position 6 Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro, methylsulfonyl, trifluoromethyl): These substituents enhance binding to kinase targets like VEGFR-2 () and CK1 () by modulating electronic properties and steric interactions .
  • Aryl Groups (e.g., p-tolyl): Improve urease inhibition, likely through hydrophobic interactions with the enzyme’s active site () .
  • Sulfonamide Derivatives (e.g., dimethylsulfamoyl): May influence solubility and metabolic stability, though their specific activities are underexplored in the provided data .

Acetamide Substituent Diversity: Thioether Linkages (e.g., phenylthio, thiadiazolylthio): Enhance interactions with sulfur-binding pockets in enzymes, as seen in VEGFR-2 inhibitors () . Heterocyclic Moieties (e.g., pyrimidinyl, dihydroisoquinolinyl): Contribute to selective inhibition of kinases (CK1) or neurotransmitter-modulating enzymes (MAO-B, BChE) .

Biological Activity Trends :

  • Urease inhibition is most potent in compounds with aryl substitutions at position 6 (), while kinase inhibition correlates with electron-withdrawing groups .
  • Molecular docking studies highlight the importance of hydrogen bonding (e.g., urease inhibitors in ) and hydrophobic interactions (e.g., MAO-B inhibitors in ) .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula: C14H12N2O3S. Its structure features a benzo[d]thiazole moiety, a methylsulfonyl group, and a phenylthioacetamide side chain, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies suggest that derivatives of this compound may serve as effective COX-2 inhibitors, thereby providing analgesic and anti-inflammatory benefits .
  • Antimicrobial Activity : Preliminary studies indicate that related thiazole derivatives demonstrate antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were found to be in the range of 100-400 µg/mL, indicating moderate to good activity .

The mechanism by which this compound exerts its effects primarily involves the inhibition of key enzymes in inflammatory pathways. The structural components of the compound allow for effective binding to COX-2, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodologyResultReference
COX-2 InhibitionMolecular docking studiesSignificant inhibition observed
AntimicrobialMIC determinationMIC values between 100-400 µg/mL
Analgesic ActivityPain models in animal studiesReduction in pain response

Case Study: COX-2 Inhibition

A study conducted on synthesized derivatives similar to this compound revealed that several compounds exhibited potent COX-2 inhibitory activity. These findings were further supported by molecular docking simulations that demonstrated favorable binding interactions with the active site of COX-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.